molecular formula C8H6BrNO3 B1207750 2-Bromo-4'-nitroacetophenone CAS No. 99-81-0

2-Bromo-4'-nitroacetophenone

Cat. No. B1207750
CAS RN: 99-81-0
M. Wt: 244.04 g/mol
InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N
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Patent
US04265807

Procedure details

To 82.5 g. of p-nitroacetophenone in 200 ml. of glacial acetic acid at 20°-25° C. is added 80 g. of bromine dropwise over 30 minutes. The resulting solution is cooled to 8° C. A precipitate forms during cooling which is filtered, washed and partially dried. 109 g. of wet alpha-bromo-p-nitroacetophenone is obtained. It is added to 109 g. of Na2S2O3.5H2O in 400 ml. of 70% methanol. The mixture is stirred, warmed to 60° C. and allowed to stand overnight. The mixture is cooled and a solid precipitates which is filtered and dried. The resulting cake is added to 600 ml. water, 600 ml. acetic acid and 300 ml. concentrated aqueous HCl. This mixture is stirred at refluxing temperature for 6 hours. An orange-red precipitate forms which is recovered and dried. NMR analysis indicates that the product is 2,5-di(p-nitrophenyl)dithiin having the structure: ##STR9##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:12])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].[Br:13]Br>C(O)(=O)C>[Br:13][CH2:11][C:10]([C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A precipitate forms during cooling which
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
partially dried

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.